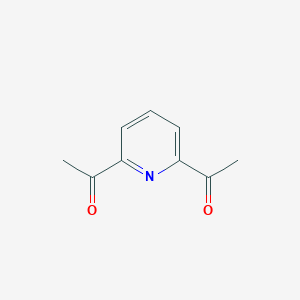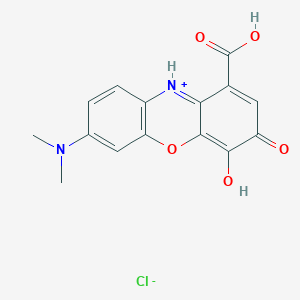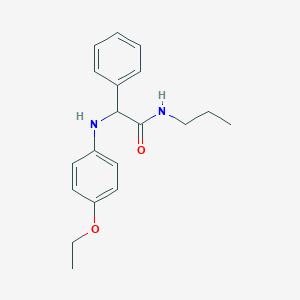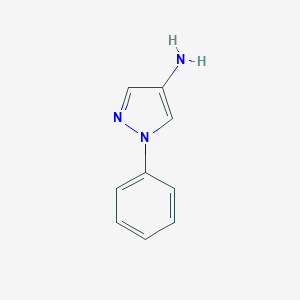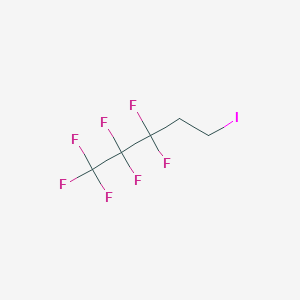
Nα-(2,4-ジニトロフェニル)-L-アルギニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-(2,4-Dinitrophenyl)-L-arginine (DNP-L-Arg) is a synthetic compound that has been used in a variety of scientific research applications. DNP-L-Arg is a derivative of the amino acid L-arginine and has been used to study the biochemical and physiological effects of nitric oxide (NO) and its derivatives. DNP-L-Arg is a nitro-arginine compound that can be synthesized from L-arginine and 2,4-dinitrophenol (DNP).
科学的研究の応用
薬理学におけるキラル分析
Nα-(2,4-ジニトロフェニル)-L-アルギニン: は、薬理学研究において、薬物化合物のキラル純度を分析するために使用されます。 この化合物は、さまざまなアミノ酸と反応してジアステレオマーを形成し、クロマトグラフィー技術を使用して分離および定量化することができます .
タンパク質構造研究
研究者は、タンパク質構造決定にこの化合物を用いています。 Nα-(2,4-ジニトロフェニル)-L-アルギニン でアミノ酸にタグ付けすることにより、科学者は分光法を通じてタンパク質の折り畳みと機能を研究し、タンパク質のダイナミクスに関する理解を深めることができます .
酵素メカニズムの解明
酵素学では、Nα-(2,4-ジニトロフェニル)-L-アルギニン は、L-アルギニンと相互作用する酵素のメカニズムを解明するのに役立ちます。 これは、酵素分解のリスクなしに酵素基質相互作用を研究するための模倣体として役立ちます .
食品科学と安全性
食品業界では、この化合物を用いて食品中のL-アルギニンの存在を検査し、品質管理と安全性を確保しています。 これは、特に栄養補助食品における混入または汚染を特定する際に役立ちます .
環境モニタリング
Nα-(2,4-ジニトロフェニル)-L-アルギニン: は、水サンプル中のL-アルギニンのレベルを検出および定量化するために、環境モニタリングで使用されます。 これは、農業排水が水質に与える影響を評価するために不可欠です .
臨床診断
臨床診断では、この試薬は、生物学的体液中のL-アルギニンの濃度を測定するために使用されます。これは、代謝性疾患の診断と患者の健康状態のモニタリングに重要です .
材料科学
材料科学者は、Nα-(2,4-ジニトロフェニル)-L-アルギニン を使用して、生体分子と相互作用できる新規のポリマーや材料を作り出し、生体適合性材料の新たな可能性を切り開いています .
農業研究
最後に、農業研究では、この化合物は、植物の代謝とストレス応答を研究するために使用されます。L-アルギニンは、植物の成長と窒素代謝において重要な役割を果たします .
将来の方向性
作用機序
Target of Action
The primary target of Nalpha-(2,4-Dinitrophenyl)-L-arginine is the Glutathione S-transferase Mu 1 and Mu 2 . These enzymes play a crucial role in the detoxification of harmful compounds by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
Nalpha-(2,4-Dinitrophenyl)-L-arginine interacts with its targets by binding to the active sites of the Glutathione S-transferase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the detoxification process .
Biochemical Pathways
The compound affects the glutathione metabolic pathway . By interacting with the Glutathione S-transferase enzymes, it can influence the conjugation of glutathione to various compounds, affecting their detoxification . The downstream effects of this interaction can impact the overall detoxification process in the body .
Pharmacokinetics
Related compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Nalpha-(2,4-Dinitrophenyl)-L-arginine’s action are largely dependent on its interaction with its target enzymes. By binding to the Glutathione S-transferase enzymes, it can influence the detoxification process, potentially leading to changes in the body’s ability to detoxify certain compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nalpha-(2,4-Dinitrophenyl)-L-arginine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzymes
特性
| { "Design of the Synthesis Pathway": "The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine can be achieved by a two-step reaction pathway. The first step involves the protection of the amino group of L-arginine, followed by the introduction of the 2,4-dinitrophenyl group. The second step involves the deprotection of the amino group to yield the final product.", "Starting Materials": [ "L-arginine", "2,4-dinitrophenylhydrazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of the amino group of L-arginine", "a. Dissolve L-arginine in DMF and add DCC and TEA to the solution.", "b. Add 2,4-dinitrophenylhydrazine to the solution and stir for 24 hours at room temperature.", "c. Filter the precipitate and wash it with methanol and DCM.", "Step 2: Deprotection of the amino group", "a. Dissolve the protected L-arginine derivative in HCl and stir for 2 hours at room temperature.", "b. Adjust the pH of the solution to 10 with NaOH.", "c. Extract the product with DCM and dry it over anhydrous sodium sulfate.", "d. Remove the solvent under reduced pressure to obtain the final product, Nalpha-(2,4-Dinitrophenyl)-L-arginine." ] } | |
CAS番号 |
1602-42-2 |
分子式 |
C12H16N6O6 |
分子量 |
340.29 g/mol |
IUPAC名 |
5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15) |
InChIキー |
GZJXZYUXRVBOAH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |
その他のCAS番号 |
1602-42-2 |
ピクトグラム |
Flammable |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



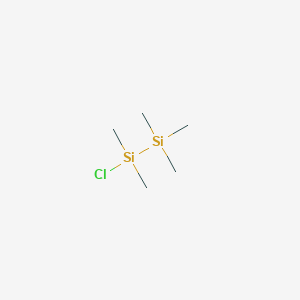


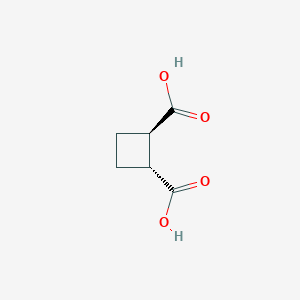
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
